molecular formula C13H15F2NO3 B2717133 (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate CAS No. 1621614-95-6

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate

Cat. No.: B2717133
CAS No.: 1621614-95-6
M. Wt: 271.264
InChI Key: KOVGKRYLVVJEJS-FNORWQNLSA-N
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Description

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate is an organic compound that features a difluoromethoxy group attached to a pyridine ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl phenyl sulfone.

    Acrylate Formation: The final step involves the formation of the acrylate moiety through esterification reactions, typically using tert-butyl acrylate and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the acrylate double bond, converting it into a saturated ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated esters.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes involving pyridine-containing molecules.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the acrylate moiety can participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-tert-Butyl 3-(6-(trifluoromethoxy)pyridin-3-yl)acrylate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    (E)-tert-Butyl 3-(6-(methoxy)pyridin-3-yl)acrylate: Contains a methoxy group instead of a difluoromethoxy group.

    (E)-tert-Butyl 3-(6-(chloromethoxy)pyridin-3-yl)acrylate: Features a chloromethoxy group in place of the difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (E)-tert-Butyl 3-(6-(difluoromethoxy)pyridin-3-yl)acrylate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

Properties

IUPAC Name

tert-butyl (E)-3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-13(2,3)19-11(17)7-5-9-4-6-10(16-8-9)18-12(14)15/h4-8,12H,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVGKRYLVVJEJS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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